molecular formula C21H19N3O3S B2501829 2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 2034473-58-8

2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B2501829
CAS No.: 2034473-58-8
M. Wt: 393.46
InChI Key: UWTKBIZBYCYHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been studied for their anti-mycobacterial properties

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Related compounds have been found to selectively inhibit mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria , suggesting that they may affect pathways specific to this organism.

Result of Action

Related compounds have shown significant activity against mycobacterium tuberculosis , suggesting that this compound may have similar effects.

Properties

IUPAC Name

2-(4-acetylphenoxy)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-14(25)15-6-8-16(9-7-15)27-13-20(26)22-18-5-3-2-4-17(18)19-12-24-10-11-28-21(24)23-19/h2-9,12H,10-11,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTKBIZBYCYHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.